molecular formula C27H25F2NO6 B11222290 Methyl 4-((2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Methyl 4-((2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11222290
M. Wt: 497.5 g/mol
InChI Key: KMTPDZDUDZNQJJ-UHFFFAOYSA-N
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Description

Methyl 4-((2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of Methyl 4-((2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps. One common synthetic route starts with the preparation of 2,6-difluorobenzoic acid, which is then converted into 2,6-difluorobenzoyl chloride. This intermediate is reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline to form the corresponding amide. The final step involves the esterification of the amide with methyl 4-hydroxybenzoate under suitable conditions to yield the target compound .

Chemical Reactions Analysis

Methyl 4-((2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the methoxy groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Methyl 4-((2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluorobenzoyl group enhances its binding affinity and specificity towards certain biological targets, influencing pathways involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Methyl 4-((2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can be compared with similar compounds such as:

Properties

Molecular Formula

C27H25F2NO6

Molecular Weight

497.5 g/mol

IUPAC Name

methyl 4-[[2-(2,6-difluorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C27H25F2NO6/c1-33-23-13-17-11-12-30(26(31)25-20(28)5-4-6-21(25)29)22(19(17)14-24(23)34-2)15-36-18-9-7-16(8-10-18)27(32)35-3/h4-10,13-14,22H,11-12,15H2,1-3H3

InChI Key

KMTPDZDUDZNQJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=CC=C3F)F)COC4=CC=C(C=C4)C(=O)OC)OC

Origin of Product

United States

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